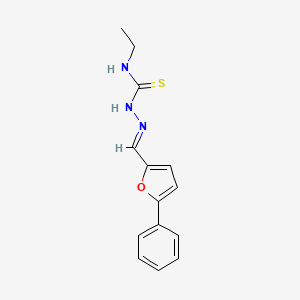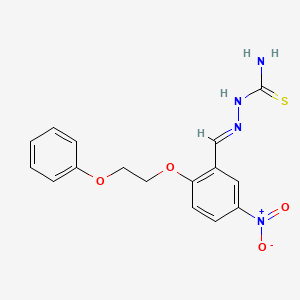![molecular formula C21H20ClN3O4 B5908241 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908241.png)
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide, also known as CNFA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CNFA is a highly potent and selective inhibitor of protein kinase C epsilon (PKCε), which is a key signaling molecule involved in various cellular processes such as cell proliferation, differentiation, and survival.
Mécanisme D'action
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide exerts its pharmacological effects by inhibiting the activity of PKCε, which is a member of the PKC family of serine/threonine kinases. PKCε is activated by various extracellular stimuli and regulates various cellular processes by phosphorylating downstream substrates. The inhibition of PKCε by 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide leads to the suppression of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to have potent anti-proliferative effects on various cancer cell lines, including breast, prostate, and lung cancer cells. Moreover, 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to induce apoptosis and inhibit cell migration and invasion in cancer cells. In addition, 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of ischemia/reperfusion injury. Furthermore, 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to have neuroprotective effects by reducing neuronal cell death and improving cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide is its high selectivity and potency for PKCε inhibition, which makes it a valuable tool for studying the role of PKCε in various cellular processes. Moreover, 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to have good pharmacokinetic properties, including high bioavailability and low toxicity. However, one of the limitations of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide. One of the areas of interest is the development of more potent and selective PKCε inhibitors based on the structure of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide. In addition, the therapeutic potential of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide in various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders needs to be further explored in preclinical and clinical studies. Moreover, the molecular mechanisms underlying the pharmacological effects of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide on PKCε need to be elucidated to identify novel downstream targets and signaling pathways.
Méthodes De Synthèse
The synthesis of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide involves the reaction of 3-furylacrylic acid with 4-chloro-3-nitroaniline to obtain the corresponding amide, which is then reacted with 2-methylcyclohexylamine in the presence of cyanogen bromide to obtain 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide. The overall yield of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide synthesis is around 40%, and the purity of the compound can be increased by recrystallization.
Applications De Recherche Scientifique
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been extensively studied for its potential applications in various fields such as cancer research, cardiovascular diseases, and neurodegenerative disorders. PKCε has been shown to play a crucial role in the development and progression of cancer by promoting cell survival, proliferation, and invasion. Therefore, the inhibition of PKCε by 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been explored as a potential therapeutic strategy for cancer treatment. In addition, PKCε has been implicated in the pathogenesis of cardiovascular diseases such as heart failure and atherosclerosis, and 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to have cardioprotective effects in animal models. Moreover, PKCε has been shown to be involved in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease, and 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been explored as a potential therapeutic agent for these disorders.
Propriétés
IUPAC Name |
(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-13-4-2-3-5-18(13)24-21(26)15(12-23)10-16-7-9-20(29-16)14-6-8-17(22)19(11-14)25(27)28/h6-11,13,18H,2-5H2,1H3,(H,24,26)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKNEJBWQCOFBD-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid](/img/structure/B5908161.png)


![6-[4-(diethylamino)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908184.png)
![3-[2-benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5908194.png)
![N-{4-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908200.png)
![4-(2-{[(2-bromophenyl)(methylsulfonyl)amino]acetyl}carbonohydrazonoyl)-2-methoxyphenyl methyl carbonate](/img/structure/B5908202.png)

![4-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5908212.png)

![3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5908222.png)
![2-{3-[2-(cyanoacetyl)carbonohydrazonoyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B5908227.png)
![1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime](/img/structure/B5908229.png)
